molecular formula C8H4IN3 B1604238 3-Iodo-1H-indazole-4-carbonitrile CAS No. 944898-93-5

3-Iodo-1H-indazole-4-carbonitrile

Cat. No.: B1604238
CAS No.: 944898-93-5
M. Wt: 269.04 g/mol
InChI Key: ASELKRKBVMZMSK-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-4-carbonitrile (CAS 944898-93-5) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C8H4IN3 and a molecular weight of 269.04 g/mol, is a versatile indazole derivative . Its molecular structure features both an iodine atom and a nitrile group, making it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and for the construction of more complex molecules in medicinal chemistry . Researchers utilize this compound in the exploration of new pharmaceutical candidates. It must be handled with care; safety data indicates it may be harmful if swallowed and cause skin and eye irritation . This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic applications. For optimal stability, it should be stored in a dark place, sealed in dry conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELKRKBVMZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646714
Record name 3-Iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-93-5
Record name 3-Iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Advanced Organic Transformations and Functionalization of 3 Iodo 1h Indazole 4 Carbonitrile

Cross-Coupling Reactions at the C3-Iodo Position

The electron-rich nature of the indazole ring system and the reactivity of the carbon-iodine bond facilitate several types of palladium-catalyzed cross-coupling reactions at the C3-position. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, provide efficient and modular approaches to functionalize the indazole core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govmdpi-res.comlibretexts.org It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org This reaction is particularly valuable for the C3-arylation and vinylation of 3-iodo-1H-indazole-4-carbonitrile due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their esters. nih.govmdpi-res.com

The Suzuki-Miyaura reaction can be effectively carried out using either boronic acids (Ar-B(OH)₂) or their corresponding esters, such as pinacol (B44631) esters. nih.govresearchgate.net The choice between a boronic acid and its ester can influence the reaction's efficiency and substrate scope. Boronic acids are commonly used, but boronic esters can offer advantages in terms of stability and reactivity in certain cases. libretexts.orgnih.gov For instance, the coupling of 3-iodo-1H-indazole derivatives with various arylboronic acids has been shown to proceed in good to excellent yields, providing access to a library of 3-aryl-1H-indazole-4-carbonitriles. researchgate.netfrontiersin.org Similarly, vinylboronic esters, like pinacol vinyl boronate, are effective coupling partners for introducing a vinyl group at the C3-position. nih.gov

A study on the Suzuki-Miyaura cross-coupling of unprotected 3-iodoindazoles with pinacol vinyl boronate demonstrated the feasibility of C3-vinylation. nih.gov The reaction of various substituted 3-iodoindazoles with pinacol vinyl boronate under palladium catalysis afforded the corresponding 3-vinylindazoles in varying yields. nih.gov

Table 1: Suzuki-Miyaura Vinylation of Substituted 3-Iodoindazoles

Entry3-Iodoindazole DerivativeCoupling PartnerCatalystBaseSolventMethodYield (%)
13-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃1,4-Dioxane (B91453)Microwave (120 °C, 40 min)87 nih.gov
23-Iodo-5-methyl-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃1,4-DioxaneMicrowave (120 °C, 40 min)75 nih.gov
33-Iodo-1H-indazole-5-carbonitrilePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃1,4-DioxaneMicrowave (120 °C, 40 min)68 nih.gov
43-Iodo-5-methoxy-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃1,4-DioxaneMicrowave (120 °C, 40 min)65 nih.gov

This table presents a selection of results from the study and is not exhaustive.

For challenging couplings, such as those involving less reactive aryl chlorides, the use of bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos has been shown to be effective. nih.gov In the context of C3-arylation of indazoles, catalyst systems like Pd(OAc)₂/RuPhos and Pd(OAc)₂ with 1,10-phenanthroline (B135089) have been reported to give good to excellent yields. researchgate.net The selection of the appropriate catalyst-ligand combination is often determined empirically and depends on the specific substrates being coupled. arkat-usa.org

Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of Indazoles

Catalyst SystemSubstratesKey FeaturesReference
Pd(OAc)₂ / RuPhos3-Bromo-indazol-5-amine and arylboronic acidsGood to excellent yields under microwave irradiation. researchgate.net
Pd(OAc)₂ / 1,10-Phenanthroline3-Substituted (1H) indazoles and iodoarylsDirect C7-arylation with good isolated yields. researchgate.net
Pd(PPh₃)₄Unprotected 3-iodoindazoles and pinacol vinyl boronateEffective for C3-vinylation under microwave conditions. nih.gov
PdCl₂(dppf)4-Iodo-1H-imidazole and 2-naphthylboronic acidHigh yield under microwave irradiation. mdpi-res.com
Na₂PdCl₄ / sSPhosDNA-conjugated aryl iodide and (het)aryl boronic acidsWater-soluble system, proceeds at 37°C. frontiersin.org frontiersin.org

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov In the context of Suzuki-Miyaura couplings of this compound, microwave assistance can be particularly advantageous. researchgate.netnih.gov

The use of microwave heating can accelerate the rate of the catalytic cycle, allowing for rapid and efficient C-C bond formation. arkat-usa.orgnih.gov For example, the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles with various boronic acids was successfully carried out under microwave irradiation at 140 °C, using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a mixture of 1,4-dioxane/EtOH/H₂O. researchgate.net This approach has been applied to synthesize a variety of 3-aryl-1H-indazoles, demonstrating the broad applicability of microwave-assisted Suzuki couplings. researchgate.netarkat-usa.org

A study on the vinylation of unprotected 3-iodoindazoles found that microwave irradiation at 120 °C for 40 minutes provided the desired 3-vinylindazoles in good yields, whereas conventional heating required longer reaction times. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the synthesis of alkynyl-substituted aromatic and vinylic compounds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental for introducing an alkynyl moiety at the C3-position of this compound. The resulting 3-alkynyl-1H-indazole-4-carbonitriles are valuable intermediates for the synthesis of more complex heterocyclic systems and can exhibit interesting biological and material properties. libretexts.org

The reaction is typically carried out under mild, anaerobic conditions using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the use of copper. nih.govnih.gov

Table 3: General Conditions for Sonogashira Coupling

ComponentTypical Reagents/ConditionsRole in the Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Facilitates oxidative addition and reductive elimination. organic-chemistry.orglibretexts.org
Copper(I) Co-catalyst CuIActivates the alkyne for transmetalation. organic-chemistry.orglibretexts.org
Base Triethylamine, Diethylamine, PiperidineNeutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.org
Solvent Amine base, DMF, THFProvides the reaction medium. wikipedia.org
Alkyne Terminal alkynes (R-C≡CH)The source of the alkynyl group. organic-chemistry.org
Aryl/Vinyl Halide This compoundThe electrophilic coupling partner.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction offers a powerful method for the alkenylation of this compound, allowing for the introduction of a variety of substituted vinyl groups at the C3-position. The Heck reaction is known for its high stereoselectivity, typically affording the trans-isomer of the resulting alkene. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the alkenylated product and regenerate the palladium catalyst. organic-chemistry.org A variety of palladium catalysts, ligands, and bases can be employed, and the reaction conditions can be tailored to the specific substrates. organic-chemistry.orgclockss.org

Table 4: Key Aspects of the Heck Reaction for C3-Alkenylation

AspectDescriptionExamples
Palladium Catalyst Typically a Pd(0) or Pd(II) precursor that is reduced in situ.Pd(OAc)₂, Pd(PPh₃)₄ organic-chemistry.org
Ligands Often phosphine ligands are used to stabilize the catalyst and influence reactivity.P(OEt)₃, PPh₃ organic-chemistry.orgclockss.org
Alkene Electron-deficient alkenes such as acrylates, styrenes, and acrylonitrile (B1666552) are common substrates.Methyl acrylate, Styrene organic-chemistry.orgclockss.org
Base An inorganic or organic base is required to neutralize the hydrogen halide formed.Triethylamine, K₂CO₃ organic-chemistry.org
Solvent Polar aprotic solvents are commonly used.DMF, Acetonitrile

Stille Coupling

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, the C-I bond at the 3-position serves as the electrophilic component for this transformation. The reaction typically employs a palladium(0) catalyst, often generated in situ from a Pd(II) precursor, along with a phosphine ligand. wikipedia.org

The general mechanism involves the oxidative addition of the iodoindazole to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligand, solvent, and additives can significantly influence the reaction's efficiency. For instance, in the coupling of a similar substrate, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, dichlorobis(acetonitrile)palladium(II) in DMF at 40°C was utilized. nih.gov Additives like copper(I) iodide (CuI) can accelerate the reaction rate. core.ac.uk

A variety of organostannanes can be employed, allowing for the introduction of diverse substituents such as aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the indazole ring.

Table 1: Representative Conditions for Stille Coupling of Iodo-Heterocycles

CatalystLigandSolventAdditiveTemperature (°C)Reference
Pd(PPh₃)₄PPh₃DMF-95 core.ac.uk
Pd₂(dba)₃AsPh₃DMFCuI60 core.ac.uk
PdCl₂(CH₃CN)₂CH₃CNDMF-40 nih.gov

This table presents general conditions that have been successful for Stille couplings of various iodo-heterocycles and can be adapted for this compound.

Negishi Coupling

The Negishi coupling is another prominent palladium- or nickel-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organozinc reagent and an organic halide. wikipedia.orgorganic-chemistry.org Similar to the Stille coupling, the 3-iodo group of this compound acts as the electrophilic partner. A key advantage of Negishi coupling is the higher reactivity of organozinc reagents compared to their organotin and organoboron counterparts, often leading to faster reactions. wikipedia.org However, organozinc reagents are sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org

The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A range of palladium and nickel catalysts can be used, with palladium catalysts generally offering higher yields and greater functional group tolerance. wikipedia.org For the coupling of 3-iodoindazoles, N-protection of the indazole ring, for instance with a Boc or MOM group, can be beneficial to prevent side reactions. core.ac.uk

This method allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl groups at the C3 position. The choice of catalyst and ligand is crucial for achieving high yields, with combinations like Pd₂(dba)₃ and SPhos showing high efficiency for coupling with aryl halides. researchgate.net

Table 2: Typical Catalytic Systems for Negishi Coupling

CatalystLigandSolventNotesReference
Pd(PPh₃)₄PPh₃THFGeneral purpose wikipedia.org
Ni(acac)₂ / (i-Bu)₂AlHPPh₃THFFor aryl-aryl coupling wikipedia.org
Pd₂(dba)₃SPhosTHFFor coupling with aryl halides researchgate.net
Pd-PEPPSI-iPent-DMAMechanochemical approach nih.gov

This table provides examples of catalytic systems used in Negishi couplings that could be applied to this compound.

Transformations Involving the Carbonitrile Group

The carbonitrile group at the C4 position is a versatile functional group that can be converted into several other important moieties.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid or amide. The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH. chemistrysteps.com

Hydrolysis to Carboxylic Acid: Acid-catalyzed hydrolysis, typically by heating the nitrile with a strong aqueous acid like hydrochloric acid or sulfuric acid, leads to the formation of the carboxylic acid, 3-Iodo-1H-indazole-4-carboxylic acid. chemistrysteps.comsemanticscholar.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Hydrolysis to Amide: Selective hydrolysis to the amide, 3-Iodo-1H-indazole-4-carboxamide, can be achieved under more controlled conditions. researchgate.net This can be accomplished using milder acidic conditions or by employing base-catalyzed hydrolysis with reagents like hydrogen peroxide in an alkaline medium. The partial hydrolysis stops at the amide stage without proceeding to the carboxylic acid. thieme-connect.de

Table 3: Conditions for Nitrile Hydrolysis

ProductReagentsConditionsReference
Carboxylic Acidaq. HCl or H₂SO₄Reflux chemistrysteps.comsemanticscholar.org
AmideH₂O₂, aq. NaOHControlled temperature thieme-connect.de
AmideTFA-H₂SO₄- thieme-connect.de

This table outlines general conditions for the hydrolysis of nitriles to either carboxylic acids or amides.

Reduction to Amines

The carbonitrile group can be reduced to a primary amine, yielding (3-Iodo-1H-indazol-4-yl)methanamine. This transformation is typically achieved using strong reducing agents.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like THF, followed by an aqueous workup. youtube.comdoubtnut.comlibretexts.org LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. doubtnut.com The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. libretexts.org

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. youtube.com This method is often considered "greener" but may require elevated pressures and temperatures.

Table 4: Reagents for Nitrile Reduction to Amine

ReagentSolventConditionsReference
LiAlH₄THF or Diethyl etherReflux, then H₂O workup youtube.comdoubtnut.comlibretexts.org
H₂ / Pd, Pt, or NiEthanol or MethanolElevated pressure and temperature youtube.com

This table summarizes common methods for the reduction of nitriles to primary amines.

Cyclization Reactions involving the Nitrile (e.g., to Oxadiazoles)

The carbonitrile group can participate in cyclization reactions to form various heterocyclic rings. A notable example is the synthesis of 1,3,4-oxadiazoles. While direct cyclization from the nitrile is not the most common route, a two-step sequence is often employed. First, the nitrile is converted to a suitable intermediate, such as an acid hydrazide. This can be achieved by first hydrolyzing the nitrile to the carboxylic acid (as described in 3.2.1), followed by reaction with hydrazine (B178648) hydrate.

The resulting acid hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov A common method involves reacting the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov This approach allows for the synthesis of unsymmetrically substituted oxadiazoles.

Table 5: General Synthesis of 1,3,4-Oxadiazoles from a Nitrile Precursor

StepTransformationReagentsReference
1Nitrile → Carboxylic Acidaq. H₂SO₄, reflux semanticscholar.org
2Carboxylic Acid → Acid HydrazideHydrazine hydrate, ethanol, reflux nih.gov
3Acid Hydrazide → 1,3,4-OxadiazoleR'COOH, POCl₃, reflux nih.gov

This table outlines a typical synthetic sequence for the conversion of a nitrile to a 1,3,4-oxadiazole.

Modifications of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or arylation. The regioselectivity of these reactions is a key consideration and can be influenced by the reaction conditions and the substituents on the indazole ring. d-nb.info

For N-alkylation, the choice of base and solvent plays a crucial role. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. d-nb.infonih.gov This is often considered the thermodynamically more stable isomer. Conversely, conditions such as Mitsunobu reactions can favor the formation of the N2-isomer. nih.gov The steric and electronic properties of substituents on the indazole ring also impact the N1/N2 ratio. For example, sterically demanding groups at the C3 position tend to favor N1-alkylation. d-nb.info

N-arylation can also be achieved, often through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.net These reactions provide access to a range of N-aryl indazole derivatives.

Table 6: Conditions for Regioselective N-Alkylation of Indazoles

Desired IsomerReagentsSolventNotesReference
N1Alkyl halide, NaHTHFThermodynamic control d-nb.infonih.gov
N2Alcohol, PPh₃, DIAD/DEADTHFMitsunobu conditions (kinetic control) nih.gov
N2Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂-- researchgate.net

This table summarizes conditions that can be used to achieve regioselective N-alkylation of the indazole ring.

N-Alkylation and N-Arylation Strategies

The introduction of alkyl and aryl substituents on the nitrogen atoms of the indazole ring is a critical step in modifying the molecule's properties. The regioselectivity of these reactions is a key consideration, as substitution can occur at either the N-1 or N-2 position.

N-alkylation of the indazole scaffold can be challenging to control, often resulting in a mixture of N-1 and N-2 alkylated products. nih.gov However, studies have shown that the choice of base and solvent can significantly influence the regiochemical outcome. nih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. nih.govbeilstein-journals.org Specifically, for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide, this method has demonstrated greater than 99% N-1 regioselectivity. beilstein-journals.org

The nature of the alkylating agent also plays a role. This optimized protocol using NaH in THF has proven effective for a range of primary alkyl halides and even secondary alkyl tosylates, consistently favoring the N-1 position. nih.gov

N-arylation of indazoles, particularly the regioselective synthesis of N-2 arylated products, has been achieved through copper-catalyzed cross-coupling reactions. google.com This approach often involves a protecting group strategy on the indazole to direct the arylation to the desired nitrogen. google.com Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a pathway to N-phenyl-1H-indazoles. nih.gov While yields can be modest, this method offers a route from readily available starting materials. nih.gov

Table 1: Conditions for Regioselective N-Alkylation of Substituted Indazoles

C-3 Substituent Base/Solvent Alkylating Agent Regioselectivity (N-1:N-2) Reference
Carboxymethyl NaH/THF Alkyl bromide >99:1 beilstein-journals.org
tert-Butyl NaH/THF Alkyl bromide >99:1 beilstein-journals.org
COMe NaH/THF Alkyl bromide >99:1 nih.gov
Carboxamide NaH/THF Alkyl bromide >99:1 beilstein-journals.org
General K₂CO₃/MeCN n-pentyl bromide 2.8:1 nih.govbeilstein-journals.org

Protection and Deprotection Strategies for N-H Indazoles

To achieve selective transformations at other positions of the this compound molecule, it is often necessary to temporarily protect the reactive N-H group. organic-chemistry.org A protecting group is a reversible derivative of a functional group that renders it inert to specific reaction conditions. organic-chemistry.org

Common protecting groups for the indazole nitrogen include carbamates, such as tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Protection:

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under a variety of conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Group: Installed using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation. masterorganicchemistry.com

Deprotection: The removal of these protecting groups is a crucial final step.

Boc Deprotection: Typically achieved by treatment with a strong acid like TFA. masterorganicchemistry.com

Cbz Deprotection: Commonly removed by catalytic hydrogenation over a palladium catalyst (Pd-C). masterorganicchemistry.com

An orthogonal protecting group strategy, where multiple protecting groups with different deprotection conditions are used, allows for the selective deprotection of one site while others remain protected. organic-chemistry.org

Regioselectivity in N-Functionalization

The regioselectivity of N-functionalization in indazoles is a complex interplay of steric and electronic factors, as well as reaction conditions. nih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov

Under strongly basic conditions, the N-functionalization of indazoles often proceeds unselectively, yielding a mixture of N-1 and N-2 substituted products. nih.gov Conversely, mildly acidic conditions can favor regioselective protection at the N-2 position. nih.gov Thermodynamic control, which allows for equilibration, typically leads to the more stable N-1 substituted product. nih.govnih.gov

The substituents on the indazole ring exert a significant influence. For example, the presence of an electron-withdrawing group like a nitro (NO₂) or a methoxycarbonyl (CO₂Me) group at the C-7 position can direct N-alkylation to the N-2 position with high selectivity (≥96%). nih.gov In contrast, bulky substituents at the C-3 position tend to favor N-1 alkylation. nih.gov

Further Functionalization at Other Ring Positions (C4, C5, C6, C7)

Beyond N-functionalization, the modification of the carbocyclic ring of this compound is crucial for creating diverse analogs.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles. wikipedia.org

For the indazole scaffold, the nitrogen atoms themselves can act as directing groups. The choice of base is critical, with strong bases like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi) being commonly employed. uwindsor.ca The cyano group at the C4 position of this compound can also potentially influence the regioselectivity of metalation.

While specific examples for this compound are not extensively detailed, the general principles of DoM on substituted aromatics are well-established. wikipedia.orguwindsor.caorganic-chemistry.org The directing ability of various functional groups has been ranked, with amides and carbamates being particularly strong DMGs. uwindsor.ca

Functional Group Interconversions

The existing functional groups on the this compound ring, namely the iodo and cyano groups, serve as versatile handles for a wide range of transformations.

The C3-iodo group is particularly valuable for cross-coupling reactions. chim.it Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. These reactions are fundamental for building molecular complexity.

The C4-carbonitrile group can also be transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an aminomethyl group. These transformations open up avenues for further derivatization, such as amide bond formation or the introduction of new substituents via the amine.

Iv. Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the step-by-step molecular transformations is crucial for optimizing synthetic routes and predicting reactivity. The formation of the carbon-iodine bond and its subsequent participation in coupling reactions are of primary importance.

The introduction of an iodine atom at the C3 position of the indazole ring is a key synthetic step. This transformation is typically achieved through electrophilic iodination. While multiple methods exist for the iodination of aromatic and heteroaromatic systems, the direct iodination of the indazole core is common.

One of the most frequently employed methods involves treating an unprotected indazole with molecular iodine (I₂) in a polar solvent like dimethylformamide (DMF) under basic conditions, using a base such as potassium hydroxide (B78521) (KOH). chim.it The proposed mechanism proceeds as follows:

Deprotonation: The base removes the acidic proton from the N1 position of the 1H-indazole ring, forming a more nucleophilic indazolide anion.

Nucleophilic Attack: The resulting anion, with increased electron density at the C3 position, acts as a nucleophile, attacking the electrophilic molecular iodine.

Product Formation: This attack results in the formation of the C-I bond at the C3 position, yielding the 3-iodoindazole product.

Modern methods for electrophilic iodination have also been developed, employing hypervalent iodine reagents or catalytic systems. For instance, disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been shown to be effective for various heterocycles. researchgate.net Another advanced approach involves using a cyclic iodine(iii) electrophile, such as benziodoxole triflate (BXT), which DFT calculations suggest proceeds via a concerted λ³-iodanation–deprotonation transition state. nih.gov

Table 1: Proposed Steps in the Base-Mediated Iodination of 1H-Indazole-4-carbonitrile

StepDescriptionReactantsIntermediate/Product
1 Deprotonation 1H-Indazole-4-carbonitrile, KOHIndazolide-4-carbonitrile anion
2 Nucleophilic Attack Indazolide-4-carbonitrile anion, I₂Transition State
3 Product Formation -3-Iodo-1H-indazole-4-carbonitrile, KI, H₂O

The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating more complex molecules. These reactions operate via a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. youtube.comyoutube.com

The generalized catalytic cycle for a cross-coupling reaction, such as a Suzuki coupling with a boronic acid, is as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square planar Pd(II) complex. youtube.comyoutube.com

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step usually requires activation by a base. youtube.com

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. youtube.com

The choice of ligands, solvent, and base is critical for the efficiency of the catalytic cycle, influencing the rates of the individual steps and the stability of the palladium intermediates. organic-chemistry.org For tautomerizable heterocycles like indazoles, specific conditions may be required to ensure efficient coupling. nih.gov

Table 2: Key Stages of a Palladium-Catalyzed Suzuki Coupling Cycle

StagePalladium Oxidation StateKey Transformation
Oxidative Addition Pd(0) → Pd(II)Pd(0) inserts into the Aryl-Iodide bond.
Transmetalation Pd(II)Organic group is transferred from Boronic Acid to Palladium.
Reductive Elimination Pd(II) → Pd(0)New C-C bond is formed; product is released and Pd(0) is regenerated.

While many palladium-catalyzed reactions are described by the ionic mechanism above, some transformations involving indazoles and palladium catalysts may proceed through pathways involving single electron transfer (SET), generating radical intermediates. DFT calculations have suggested that certain iodine-mediated syntheses of indazole derivatives proceed via a radical chain mechanism. nih.gov

In the context of palladium catalysis, radical-polar crossover processes have been identified. beilstein-journals.org Such a mechanism could be initiated by the formation of a radical from one of the coupling partners. This radical could then interact with the palladium center. For example, a visible-light-mediated palladium-catalyzed carboamination has been shown to involve the formation of a hybrid alkylpalladium radical. beilstein-journals.org These SET pathways represent an alternative mechanistic manifold that can lead to unique reactivity not accessible through purely ionic cycles.

Tautomerism and Isomerism of Indazole Derivatives

Indazole and its derivatives, including this compound, can exist as different annular tautomers, primarily the 1H- and 2H-forms, where the proton resides on the N1 or N2 nitrogen of the pyrazole (B372694) ring, respectively. This tautomerism significantly influences the molecule's physical, chemical, and biological properties. nih.gov

Extensive experimental (NMR, X-ray crystallography) and computational (DFT) studies have been conducted to determine the relative stability of indazole tautomers. nih.govnih.gov For the parent indazole, theoretical calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov For instance, MP2/6-31G** calculations indicated that 1H-indazole is more stable by approximately 15 kJ·mol⁻¹. nih.gov This preference is generally maintained in substituted indazoles.

Experimental evidence from NMR spectroscopy in solution often shows the predominance of a single tautomer, which aligns with the computational findings that the 1H form is the most stable. researchgate.net However, the energy difference can be small, and in some cases, both tautomers can be observed or their ratio can be influenced by the solvent. researchgate.net

Table 3: Calculated Relative Energies of Indazole Tautomers

MethodSystemMost Stable TautomerEnergy Difference (kJ·mol⁻¹)Reference
MP2/6-31G Unsubstituted Indazole1H~15 nih.gov
B3LYP/6-311++G(d,p)1-(hydroxymethyl)indazole1-substituted~20 nih.gov
B3LYP/6-31GTetrahydroindazol-4-one1H~1 (varies with substituent) nih.gov

The electronic nature and position of substituents on the indazole ring can significantly alter the tautomeric equilibrium. Electron-withdrawing groups, such as the nitro (-NO₂) group, have been shown to decrease the energy difference between the 1H and 2H tautomers, even though the 1H form often remains more stable. researchgate.net The presence of the iodo and cyano groups in this compound, both of which are electron-withdrawing, is expected to influence the electron density distribution in the heterocyclic ring and thereby affect the relative basicity and stability of the two nitrogen atoms.

Computational studies on substituted tetrahydroindazoles have demonstrated that the introduction of a methyl group at the C3 position can reverse the stability order, making the 2H-tautomer slightly more stable than the 1H form. nih.gov The solvent environment also plays a critical role; polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding, potentially shifting the equilibrium. orientjchem.org For example, in some substituted indazoles, the 1H tautomer predominates in polar solvents like DMSO, while the 2H form is stabilized in less polar solvents like CDCl₃ through intramolecular hydrogen bonding. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations have emerged as indispensable tools for elucidating the intricate details of chemical reactions and molecular properties. In the context of "this compound" and related indazole derivatives, these computational methods provide insights that are often difficult to obtain through experimental means alone. They allow for the exploration of reaction mechanisms, the prediction of spectroscopic data, and the analysis of the subtle molecular interactions that govern the behavior of these compounds.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are particularly valuable for investigating reaction energetics and characterizing the transition states of chemical processes involving indazole derivatives.

While specific DFT studies on the reaction energetics of "this compound" are not extensively documented in the surveyed literature, the principles of this methodology have been applied to analogous systems, providing a framework for understanding its reactivity. For instance, in the synthesis of indazoles, DFT calculations have been employed to unravel complex reaction mechanisms. One such example is the iodine-mediated synthesis of 2H-indazoles, where DFT calculations were crucial in revealing a radical chain mechanism nih.gov. These studies typically involve mapping the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products.

The general approach involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction involving "this compound," such as a Suzuki cross-coupling reaction at the 3-position, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This would provide valuable information on the rate-determining step and the influence of the iodo and carbonitrile substituents on the reaction profile. The synthesis of 3-aryl-1H-indazoles from 3-iodoindazole is a well-established transformation where such computational analysis would be highly relevant mdpi.com.

Table 1: Representative Parameters for DFT Studies on Reaction Energetics

ParameterDescriptionTypical Values/Methods
Functional The approximation used for the exchange-correlation energy.B3LYP, M06-2X, ωB97X-D
Basis Set The set of mathematical functions used to describe the atomic orbitals.6-31G(d,p), 6-311+G(d,p), def2-TZVP
Solvent Model A computational model to account for the effects of the solvent.PCM, SMD
Software The computational chemistry program used for the calculations.Gaussian, ORCA, Spartan

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemical calculations that aids in the structural elucidation of novel compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for this purpose researchgate.netresearchgate.netnih.govnih.gov. This method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts.

For "this compound," GIAO calculations could provide a theoretical ¹H and ¹³C NMR spectrum. This would be invaluable for confirming the regiochemistry of the substitution pattern and for assigning the signals in an experimental spectrum, which can sometimes be ambiguous. The accuracy of GIAO-based predictions has been demonstrated for a wide range of organic molecules, including various heterocyclic systems nih.gov.

The general workflow for GIAO NMR prediction includes:

Conformational Search: Identifying the lowest energy conformer(s) of the molecule, as the geometry has a significant impact on the calculated chemical shifts.

Geometry Optimization: Optimizing the geometry of the most stable conformer(s) using a suitable DFT functional and basis set.

GIAO Calculation: Performing a single-point energy calculation with the GIAO method to compute the isotropic shielding values.

Scaling: The calculated shielding values are often scaled using a linear regression analysis against experimental data for a set of known compounds to improve accuracy.

While specific GIAO data for "this compound" is not available in the reviewed literature, the table below summarizes typical parameters used in such calculations for related organic molecules.

Table 2: Typical Parameters for GIAO NMR Chemical Shift Calculations

ParameterDescriptionTypical Values/Methods
Method The quantum mechanical method used.GIAO-DFT
Functional The exchange-correlation functional.B3LYP, PBE0, mPW1PW91
Basis Set The set of functions describing atomic orbitals.6-311+G(2d,p), pcSseg-2
Solvent The solvent used in the calculation (if any).Chloroform-d, DMSO-d6
Reference The reference compound for calculating chemical shifts.Tetramethylsilane (TMS)

Computational modeling provides a molecular-level understanding of the non-covalent interactions that dictate the physical and biological properties of molecules like "this compound." These models can predict how the molecule might interact with other molecules, such as solvent molecules, receptors, or enzymes.

One powerful technique in this domain is the analysis of the molecular electrostatic potential (MEP) . The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound," the MEP would likely show a negative potential around the nitrogen atoms of the indazole ring and the nitrile group, indicating these are sites for potential hydrogen bonding or coordination to metal ions. The hydrogen attached to the indazole nitrogen would exhibit a positive potential, making it a hydrogen bond donor.

In the context of medicinal chemistry, molecular docking simulations are frequently used to predict the binding mode and affinity of a ligand, such as an indazole derivative, within the active site of a biological target. For example, computational studies have been used to guide the design of 1H-indazole analogues as enzyme inhibitors by analyzing their conformational ensembles in solution nih.gov. Similarly, molecular modeling has been employed to understand how substituted aminoindazoles fit into the binding pocket of target proteins, providing insights for the development of new anticancer agents nih.gov.

Table 3: Overview of Computational Methods for Modeling Molecular Interactions

Computational MethodInformation ProvidedRelevance to this compound
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions.Predicts sites for hydrogen bonding and other electrostatic interactions.
Natural Bond Orbital (NBO) Analysis Quantifies intramolecular and intermolecular orbital interactions.Elucidates the nature of bonding and stabilizing electronic delocalization.
Atoms in Molecules (AIM) Theory Characterizes the topology of the electron density to define atoms and bonds.Analyzes the strength and nature of non-covalent interactions like hydrogen bonds.
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a receptor.Can be used to hypothesize potential biological targets and design new bioactive derivatives.

V. Applications of 3 Iodo 1h Indazole 4 Carbonitrile and Its Derivatives in Advanced Materials and Catalysis

Precursor in the Synthesis of Complex Molecular Architectures

The reactivity of the carbon-iodine bond in 3-Iodo-1H-indazole-4-carbonitrile makes it an excellent precursor for synthesizing intricate molecular structures. This is particularly evident in its use for creating privileged scaffolds and fused heterocyclic systems, which are foundational in drug discovery and materials science.

This compound and its parent compound, 3-iodo-1H-indazole, serve as key starting materials for building privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets. The primary method for this is the Suzuki cross-coupling reaction, a powerful palladium-catalyzed process that forms a new carbon-carbon bond.

Researchers have successfully synthesized 3-arylindazoles by reacting 3-iodoindazoles with various arylboronic acids. researchgate.net The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), along with a base like sodium bicarbonate. researchgate.net Studies have shown that N-protected indazoles, for instance, 1-benzyl-3-iodoindazole, exhibit higher reactivity compared to the free (N-H) indazole, leading to better yields of the desired C-3 arylated products in shorter reaction times. researchgate.net For example, using 1-benzyl-3-iodoindazole resulted in product yields of up to 80% within 1-3 hours. researchgate.net

Furthermore, a one-pot strategy has been developed for the N-1 and C-3 diarylation of 3-iodo-1H-indazole. This method first involves an N-1 arylation using an arylboronic acid catalyzed by cupric acetate, followed by a Suzuki coupling at the C-3 position with another arylboronic acid, catalyzed by a palladium complex, to yield 1,3-biarylated indazoles. researchgate.net These diarylated indazoles are important structures in medicinal chemistry and organic electronics.

Table 1: Examples of Catalytic Systems for Arylation of 3-Iodoindazoles

Reaction Type Catalyst Ligand/Base Substrate Product Yield Reference
C-3 Arylation Pd(PPh₃)₄ NaHCO₃ 3-Iodo-1H-indazole 3-Arylindazole Moderate to High researchgate.net
C-3 Arylation Pd(OAc)₂ - 1-Benzyl-3-iodoindazole 1-Benzyl-3-arylindazole up to 80% researchgate.net
N-1, C-3 Diarylation (One-Pot) 1. Cu(OAc)₂ 2. Pd(PPh₃)₄ 1. TEA 2. NaHCO₃ 3-Iodo-1H-indazole 1,3-Biarylated indazole up to 75% researchgate.net
N-1 Arylation CuI trans-1,2-cyclohexanediamine / K₃PO₄ 1H-Indazole N-1 Arylated Indazole up to 96% researchgate.net

This table presents data for reactions on the 3-iodoindazole core, which is directly applicable to derivatives like this compound.

The functional groups on this compound provide multiple reaction sites for the construction of fused heterocyclic systems. The nitrile group (-CN) can undergo various chemical transformations, including hydrolysis, reduction, or cycloaddition reactions. The indazole nitrogen atoms and the iodine at position 3 can also participate in cyclization reactions.

While direct examples starting from this compound are specific, the general reactivity of the iodo-indazole scaffold is well-documented for creating fused systems. For instance, intramolecular coupling reactions can be designed where a substituent, introduced via the iodine handle, reacts with the N-1 or N-2 position of the indazole ring to form a new ring. Similarly, the nitrile group can react with an adjacent, newly introduced functional group to forge a fused pyrimidine, pyridine, or other heterocyclic ring, leading to novel polycyclic aromatic systems with potential applications in materials science.

Role in the Development of Catalytic Systems

Derivatives of this compound are valuable in the development of new catalytic systems, primarily by serving as ligands for transition metals.

The indazole moiety itself is an excellent ligand for transition metals due to the presence of two nitrogen atoms. The ability to functionalize the indazole core at various positions allows for the fine-tuning of the electronic and steric properties of these ligands. Starting with this compound, chemists can use cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups at the 3-position.

For example, a phosphine group attached at C-3 would create a P,N-type bidentate ligand, where both the phosphine and one of the indazole nitrogens can coordinate to a metal center. The nitrile group at the 4-position acts as an electron-withdrawing group, which can modulate the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. Such tailored ligands are crucial for achieving high efficiency and selectivity in various catalytic transformations, including hydrogenations and C-H activation reactions. researchgate.net

Indazole-based compounds have found application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes with indazole-derived ligands are used to catalyze a variety of organic reactions. The copper-catalyzed N-arylation of indazoles using diamine ligands is a notable example. researchgate.net

In heterogeneous catalysis, these molecules can be anchored to solid supports. The nitrile group of this compound could be used as an anchoring point to immobilize the molecule onto a solid surface like silica (B1680970) or a polymer resin. Subsequent functionalization at the iodine position could then be used to attach a catalytically active metal. This approach allows for the creation of robust, recyclable catalysts, which are highly desirable for industrial applications due to their stability and ease of separation from the reaction products.

Photophysical Properties and Applications

Heterocyclic compounds containing the indazole nucleus are increasingly being explored for their photophysical properties and potential use in optoelectronic devices. The combination of an electron-rich indazole ring with an electron-withdrawing nitrile group can lead to molecules with interesting intramolecular charge transfer (ICT) characteristics. epa.gov

While specific photophysical data for this compound is not widely reported, the properties can be inferred from related structures. Indazole derivatives have been investigated for their applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net The tunability of the indazole scaffold allows for the design of molecules that emit light across the visible spectrum. The introduction of different aryl groups at the C-3 position (via the iodine) can significantly alter the absorption and emission wavelengths of the molecule.

These molecules often exhibit solvatochromism, where their absorption and fluorescence spectra shift depending on the polarity of the solvent. nih.gov This property is indicative of a change in the dipole moment upon photoexcitation, a characteristic of ICT states. Such compounds are candidates for use as fluorescent probes and sensors, for example, in bioimaging to visualize specific cellular components. nih.gov The high quantum yields and photostability observed in some related heterocyclic systems are promising indicators for the potential of functionalized indazoles in these advanced applications. epa.govnih.gov

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₄IN₃ uni.lu
Monoisotopic Mass 268.94498 Da uni.lu
InChIKey ASELKRKBVMZMSK-UHFFFAOYSA-N uni.lu
Predicted XlogP 2.0 uni.lu

This table contains basic physicochemical data for the title compound.

Use in OLED Devices

The field of organic electronics has seen exponential growth, with OLEDs becoming ubiquitous in displays and lighting solutions. The efficiency and performance of these devices are intrinsically linked to the molecular architecture of the organic materials used. Indazole derivatives are recognized as important building blocks for these materials due to their electronic properties and thermal stability.

While direct application of this compound in OLEDs is not extensively documented, its role as a key intermediate is of significant interest. The C-3 iodo group serves as a versatile handle for introducing various functionalities through palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in constructing the complex donor-acceptor and bipolar host materials necessary for efficient OLEDs. uniss.it For instance, the Suzuki-Miyaura coupling can be employed to attach aryl groups, a common strategy for tuning the electronic and photophysical properties of organic semiconductors. mdpi.commdpi.com

The general synthetic strategy involves the reaction of the 3-iodo-1H-indazole core with a suitable boronic acid or ester in the presence of a palladium catalyst. This allows for the creation of a diverse library of 3-aryl-1H-indazole derivatives. mdpi.com The nature of the introduced aryl group can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in OLED devices.

Furthermore, the indazole nucleus itself can be a component of larger, more complex systems. For example, it can be incorporated into molecules containing other heterocycles like carbazole, which is known for its excellent hole-transporting properties. uniss.it The combination of these different units allows for the fine-tuning of the material's properties to achieve desired performance characteristics, such as high quantum efficiency and long operational stability.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of OLED Materials from 3-Iodo-1H-indazole Derivatives

Reaction Type Reactant Catalyst System (Example) Potential Product Functionality
Suzuki-Miyaura CouplingArylboronic acids/estersPd(PPh₃)₄, NaHCO₃Introduction of various aryl and heteroaryl groups to tune electronic properties. mdpi.commdpi.com
Sonogashira CouplingTerminal alkynesPd(II), CuICreation of extended π-conjugated systems with linear rigidity. mdpi.comresearchgate.net
Heck CouplingAlkenesPd(OAc)₂, P(o-tolyl)₃Vinylene linkages for extending conjugation and influencing molecular geometry. mdpi.com
Buchwald-Hartwig AminationAminesPd catalyst, ligandIntroduction of hole-transporting amine functionalities.

This table illustrates the synthetic versatility of the 3-iodo-indazole scaffold for creating a wide range of derivatives with potential applications in OLEDs.

Research has demonstrated the synthesis of 1H-indazole derivatives as precursors for organic light-emitting diodes. researchgate.net The strategic functionalization of the indazole core allows for the development of materials with tailored photophysical properties, a crucial aspect in the design of efficient emitters and host materials for OLEDs. researchgate.netresearchgate.net

Fluorescent Probes and Sensors

The development of fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing area of research. The fundamental principle behind these probes is a change in their fluorescence properties upon interaction with a specific analyte. Indazole-based compounds have emerged as promising scaffolds for the design of such sensors due to their inherent photophysical properties, which can be modulated by chemical modification.

The this compound scaffold is a particularly interesting starting point for the synthesis of fluorescent probes. The electron-withdrawing nature of the carbonitrile group can influence the photophysical properties of the molecule, while the iodo group at the C-3 position provides a convenient site for the introduction of a receptor unit for the target analyte.

A common strategy for developing fluorescent sensors is to create a system composed of a fluorophore (the signaling unit) and a receptor (the recognition unit). The interaction of the receptor with the analyte causes a change in the electronic structure of the fluorophore, leading to a detectable change in the fluorescence emission, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.

For example, by functionalizing the 3-position of the indazole ring with a chelating group, it is possible to create sensors for metal ions. The binding of a metal ion to the chelating agent can perturb the intramolecular charge transfer (ICT) process within the molecule, resulting in a change in its fluorescence characteristics. The 2,1,3-benzothiadiazole (B189464) (BTD) unit, known for its electron-deficient nature and use in fluorescent probes, provides a model for how such systems can be designed. nih.gov

Table 2: Design Strategy for Indazole-Based Fluorescent Sensors

Component Function Example Moiety from this compound Derivative
Fluorophore Emits light upon excitationThe indazole-4-carbonitrile core, potentially extended through conjugation.
Receptor Binds to the target analyteA chelating group introduced at the 3-position via substitution of the iodo group.
Linker Connects the fluorophore and receptorCan be a direct bond or a short spacer, influencing the communication between the receptor and fluorophore.

This table outlines the modular design of fluorescent sensors that can be synthesized from this compound.

The synthesis of such sensors would typically involve a cross-coupling reaction to attach the receptor moiety to the 3-position of the indazole ring. The choice of receptor will determine the selectivity of the sensor for a particular analyte. For instance, crown ethers are known to bind alkali metal ions, while polyamine chains can be used to chelate transition metal ions. The resulting indazole-based sensor's photophysical properties, including its absorption and emission spectra, quantum yield, and response to the target analyte, would then be characterized to evaluate its performance. nih.gov

Vi. Future Directions and Research Challenges

Development of More Sustainable and Greener Synthetic Routes

Solvent-Free or Aqueous Medium Reactions

A significant challenge in chemical synthesis is the reliance on volatile and often toxic organic solvents. Future research will intensify the development of synthetic protocols for indazoles in environmentally benign media like water or under solvent-free conditions. organic-chemistry.org

Recent advancements have already demonstrated the viability of this approach. For instance, a metal-free fluorination of 2H-indazoles has been successfully performed in water under ambient air. organic-chemistry.org Similarly, the use of polyethylene (B3416737) glycol (PEG 300) as a green, recyclable solvent has been effective in the copper(I)-catalyzed synthesis of 2H-indazole derivatives. organic-chemistry.org Another promising avenue is the use of earth-abundant manganese catalysts for the C-H alkenylation of 2-arylindazoles, which proceeds efficiently in water. Furthermore, electrochemical methods often utilize aqueous or alcoholic-aqueous media, reducing the environmental footprint of the synthesis. benthamdirect.com The exploration of sonochemistry, which uses ultrasound to drive reactions, also offers a pathway to efficient solvent-free synthesis.

MethodCatalyst/PromoterMediumKey Advantage
FluorinationN-Fluorobenzenesulfonimide (NFSI)WaterMetal-free, ambient conditions organic-chemistry.org
Three-Component SynthesisCopper(I) oxide nanoparticlesPEG 300Use of a green, recyclable solvent organic-chemistry.org
C-H AlkenylationManganese(I) complexWaterEmploys an earth-abundant, low-toxicity metal
Reductive CyclizationUltrasound IrradiationDMSO / Lemon Peel PowderUse of a natural, biodegradable catalyst ingentaconnect.com

Biocatalysis and Organocatalysis in Indazole Synthesis

The use of catalysts is central to green chemistry, and the fields of biocatalysis and organocatalysis present significant opportunities for indazole synthesis.

Organocatalysis , which uses small organic molecules as catalysts, is a rapidly expanding field. Recent reviews highlight its growing importance in synthesizing indazole variants. benthamdirect.comresearchgate.netnih.gov A notable example is the use of rose bengal, an organic dye, as an organophotoredox catalyst for the visible-light-induced phosphonylation of 2H-indazoles at room temperature. nih.gov Another approach involves an organophotoredox-catalyzed C-H amination of 2H-indazoles, which proceeds under ambient air. organic-chemistry.org These metal-free methods avoid the cost and toxicity associated with many transition metal catalysts.

Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, remains a largely unexplored frontier for the synthesis of the core indazole scaffold. While biocatalysis is a pillar of green chemistry, its application to constructing heterocyclic systems like indazoles is a significant research challenge. The development of novel enzymes or the engineering of existing ones to perform the specific bond-forming reactions required for indazole synthesis represents a major future research direction. Success in this area would offer highly selective and environmentally benign pathways to compounds like 3-Iodo-1H-indazole-4-carbonitrile.

Exploration of Novel Reactivity and Functionalization Strategies

Beyond improving existing synthetic methods, a key research thrust is the discovery of entirely new ways to build and modify the indazole ring. This involves activating typically non-reactive bonds and using novel energy sources to drive transformations.

C-H Activation at Unprecedented Positions

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy for elaborating complex molecules. mdpi.com For the indazole ring system, this approach avoids the need for pre-functionalized starting materials. While significant progress has been made, particularly in the functionalization of the C3 position, future research will focus on achieving C-H activation at more challenging and unprecedented positions on the indazole nucleus. mdpi.comnih.gov

Recent breakthroughs include the transition metal-catalyzed functionalization at the C3 position and even remote C-H functionalization at the benzene (B151609) ring of the indazole core. nih.gov Methodologies for the ortho-C-H alkenylation of 2-arylindazoles have also been developed. pnrjournal.com Silver(I)-mediated intramolecular oxidative C-H amination provides another route to constructing the 1H-indazole ring. organic-chemistry.org A major challenge remains the development of catalysts that can selectively target a specific C-H bond in the presence of multiple, electronically similar C-H bonds, a task of particular relevance for highly substituted derivatives.

Electrochemistry in Indazole Chemistry

Electrosynthesis represents a green and powerful tool in modern organic chemistry, using electrical current as a traceless reagent to drive oxidation or reduction reactions. This approach can often be performed without stoichiometric chemical oxidants or reductants, minimizing waste.

The application of electrochemistry to indazole chemistry is a burgeoning field with significant potential. google.com Researchers have successfully demonstrated:

Selective Synthesis : The electrochemical synthesis of 1H-indazoles and their N-oxides can be controlled by the choice of cathode material. mdpi.com

Selective Functionalization : An electrochemical method for the N1-acylation of indazoles has been developed, where the indazole is first reduced to an anion before reacting with an acid anhydride. google.com

Cross-Dehydrogenative Coupling : The direct sulfenylation of 2H-indazoles with thiols has been achieved electrochemically, forming a C-S bond under catalyst- and oxidant-free conditions. uni.lu

Oxo-amination : A supporting-electrolyte-free electrochemical method has been established for the 1,3-oxo-amination of 2H-indazoles. organic-chemistry.org

Future work will likely focus on expanding the scope of these reactions, developing enantioselective electrochemical transformations, and integrating electrochemical steps into continuous flow processes for scalable production.

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

As synthetic methods produce increasingly complex and novel indazole derivatives, the need for sophisticated analytical techniques to unambiguously determine their structure, purity, and properties becomes critical. While standard techniques like NMR and mass spectrometry are routine, future challenges will necessitate the application of more advanced methods.

Mechanistic studies, for instance, are benefiting from techniques like electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry to probe radical intermediates and redox processes in electrochemical reactions. mdpi.com For complex structures, advanced 2D NMR techniques (e.g., HMBC, HSQC) are essential for assigning connectivity.

A newer frontier is the use of ion mobility-mass spectrometry , which provides a collision cross-section (CCS) value. This parameter, which relates to the size and shape of an ion in the gas phase, can be predicted computationally and used alongside mass-to-charge ratio as an additional identifier to distinguish between isomers. Furthermore, Density Functional Theory (DFT) calculations are becoming indispensable for rationalizing observed reactivity and regioselectivity, as seen in studies explaining the differences in reactivity between indazole and indole (B1671886) electrophiles in catalytic reactions. organic-chemistry.org The integration of these advanced analytical and computational tools will be crucial for accelerating the discovery and development of next-generation indazole-based compounds.

TechniqueApplication in Indazole ResearchFuture Direction
2D NMR (HMBC, HSQC)Unambiguous structural elucidation of complex isomers.Routine integration in characterization workflows for novel scaffolds.
Cyclic VoltammetryInvestigating redox potentials and reaction mechanisms in electrosynthesis. mdpi.comProbing novel electrochemical functionalization reactions.
Electron Paramagnetic Resonance (EPR)Detecting and characterizing radical intermediates in reaction pathways. mdpi.comElucidating mechanisms of photoredox and radical-mediated reactions.
Ion Mobility-Mass Spectrometry (IM-MS)Providing collision cross-section (CCS) data for isomer differentiation.Building libraries of experimental and predicted CCS values for indazole derivatives.
Density Functional Theory (DFT)Rationalizing reactivity, regioselectivity, and reaction mechanisms. organic-chemistry.orgProspectively designing catalysts and substrates for desired outcomes.

Integration with Computational Chemistry for Predictive Design

The synergy between computational chemistry and traditional synthetic chemistry offers a powerful paradigm for the rational design of novel drug candidates based on the this compound core. By leveraging computational tools, researchers can predict the biological activity and physicochemical properties of virtual compounds, thereby prioritizing synthetic efforts on molecules with the highest probability of success.

Molecular Docking and Structure-Based Design: A cornerstone of predictive design is molecular docking, a computational technique that models the interaction between a small molecule and a protein target at the atomic level. nih.govbiotech-asia.orgyoutube.com For derivatives of this compound, docking studies can elucidate the binding modes within the active sites of target enzymes, such as kinases. biotech-asia.org For instance, in a hypothetical docking study against a target kinase, the indazole core could form key hydrogen bonds with the hinge region of the ATP-binding site, while the iodo and carbonitrile groups could be oriented to occupy specific hydrophobic pockets, as illustrated in the table below. The analysis of these interactions can guide the design of new analogs with improved binding affinity and selectivity. nih.gov

Illustrative Example of Molecular Docking Results for this compound Analogs

Compound ID Target Kinase Predicted Binding Affinity (kcal/mol) Key Interacting Residues
This compound Kinase X -8.5 Val80, Leu132, Asp145
Analog A (4-CN replaced with 4-CONH2) Kinase X -9.2 Val80, Leu132, Asp145, Ser78
Analog B (3-I replaced with 3-Cl) Kinase X -7.9 Val80, Leu132, Asp145

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netgrowingscience.comresearchgate.net For this compound derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models can highlight the regions of the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are critical for activity. researchgate.net The insights gained from QSAR studies can be used to predict the activity of yet-to-be-synthesized compounds, thereby streamlining the lead optimization process. growingscience.com

Density Functional Theory (DFT) Studies: DFT calculations provide a deeper understanding of the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org This information is crucial for assessing the reactivity and stability of novel this compound derivatives. By calculating properties like the electrostatic potential, researchers can predict how a molecule will interact with its biological target. nih.gov

High-Throughput Experimentation and Automation in Discovery

The discovery and development of novel therapeutics based on the this compound scaffold can be significantly accelerated through the adoption of high-throughput experimentation (HTE) and automation. These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically increasing the efficiency of the drug discovery process.

High-Throughput Synthesis and Library Generation: The functionalization of the indazole core at various positions offers a rich chemical space for exploration. nih.gov Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives with diverse substituents. researchgate.net For example, palladium-catalyzed cross-coupling reactions, which are amenable to automation, can be used to introduce a wide range of aryl or alkyl groups at the 3-iodo position. researchgate.net Similarly, the nitrile group at the 4-position can be chemically transformed into other functional groups in a high-throughput manner.

Illustrative High-Throughput Synthesis Scheme for Indazole Derivatives

Reaction Type Position Reagents and Conditions Number of Analogs
Suzuki Coupling 3-position Aryl boronic acids, Pd catalyst, automated platform 96
Amide Coupling 4-position (from hydrolyzed nitrile) Diverse amines, coupling agents, robotic synthesizer 96
N-Alkylation 1-position Various alkyl halides, base, automated reactor 48

This table is for illustrative purposes and does not represent actual experimental data.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be used to rapidly assess their biological activity against a specific target or in a cellular assay. nih.gov For instance, an HTS campaign could screen thousands of compounds for their ability to inhibit a particular kinase in a biochemical assay. The use of miniaturized assay formats, such as 384- or 1536-well plates, allows for the testing of a large number of compounds with minimal reagent consumption. researchgate.net The data from HTS, including hit identification and initial structure-activity relationships, provides the foundation for further lead optimization. The development of robust and scalable synthetic routes is crucial for the successful implementation of HTS. nih.govacs.org

The integration of predictive computational models with automated high-throughput synthesis and screening creates a powerful, iterative cycle for drug discovery. Virtual screening can prioritize compounds for synthesis, which are then rapidly produced and tested using HTE. The experimental results, in turn, are used to refine and improve the computational models, leading to a more efficient and effective discovery of novel drug candidates based on the this compound scaffold.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-Iodo-1H-indazole-4-carbonitrile?

  • Methodological Answer : The synthesis of this compound can be optimized using heterocyclic coupling reactions. A common approach involves iodination of pre-functionalized indazole precursors under reflux conditions with acetic acid and sodium acetate, as seen in analogous indole and pyrazole carbonitrile syntheses . For example, highlights a protocol for pyrazole-4-carbonitrile derivatives using azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (0–50°C), followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). Adapting this, researchers may employ similar iodination agents (e.g., N-iodosuccinimide) and reflux conditions (e.g., in DMF or acetic acid) to introduce the iodine substituent at the 3-position .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the indazole core and substituent positions. For instance, in , aromatic protons in pyrazole-4-carbonitrile derivatives appear at δ 7.20–7.54 ppm, while nitrile carbons resonate near δ 111–150 ppm.
  • IR Spectroscopy : The nitrile group exhibits a strong absorption band at ~2230 cm1^{-1}, as observed in .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
  • Melting Point (MP) : MP analysis (e.g., 100–101.5°C in ) ensures purity and consistency with literature data .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation ( ).
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation. demonstrates SHELX’s utility in small-molecule refinement, particularly for resolving tautomeric forms or regiochemical uncertainties. For iodinated indazoles, heavy-atom effects enhance diffraction quality, enabling precise determination of bond angles and intermolecular interactions .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Triangulation : Cross-validate bioactivity data using multiple assays (e.g., enzymatic inhibition, cell viability) to rule out false positives ( ).
  • Replicate Studies : Repeat experiments under standardized conditions (e.g., pH, solvent controls) to minimize variability.
  • Meta-Analysis : Compare datasets across publications to identify confounding factors (e.g., impurity profiles, solvent effects) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the indazole scaffold (e.g., 4-cyano vs. 4-amide groups) and evaluate effects on target binding (e.g., kinase inhibition). highlights SAR strategies for indazole derivatives in kinase studies.
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets, guided by crystallographic data .
  • Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability via HPLC and Caco-2 assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.